molecular formula C5H6N4O2 B13172554 N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea CAS No. 918626-54-7

N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea

Cat. No.: B13172554
CAS No.: 918626-54-7
M. Wt: 154.13 g/mol
InChI Key: XUMIQAOMRDRPMD-UHFFFAOYSA-N
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Description

1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by a pyrimidine ring fused with a urea moiety, making it a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which have significant biological and pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to self-assemble into nanostructures also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea stands out due to its unique combination of a pyrimidine ring and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and self-assemble into functional materials makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

918626-54-7

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

(6-oxo-1H-pyrimidin-2-yl)urea

InChI

InChI=1S/C5H6N4O2/c6-4(11)9-5-7-2-1-3(10)8-5/h1-2H,(H4,6,7,8,9,10,11)

InChI Key

XUMIQAOMRDRPMD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)NC(=O)N

Origin of Product

United States

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